molecular formula C8H14O4S B11636717 2-[(2-Methylpropyl)sulfanyl]butanedioic acid

2-[(2-Methylpropyl)sulfanyl]butanedioic acid

Cat. No.: B11636717
M. Wt: 206.26 g/mol
InChI Key: YDHQINANGZTFLM-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)sulfanyl]butanedioic acid is a succinic acid derivative featuring a sulfanyl (thioether) group at the 2-position, substituted with a 2-methylpropyl (isobutyl) chain. Its molecular formula is C₈H₁₄O₄S, with a molecular weight of 206.23 g/mol. The compound’s structure combines two carboxylic acid groups and a sulfur-containing alkyl chain, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

2-(2-methylpropylsulfanyl)butanedioic acid

InChI

InChI=1S/C8H14O4S/c1-5(2)4-13-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

YDHQINANGZTFLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid typically involves the reaction of 2-methylpropyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. Additionally, the compound may act as a ligand, binding to metal ions and affecting their biological availability and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the sulfanyl-alkyl substituent on a succinic acid backbone. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
2-[(2-Methylpropyl)sulfanyl]butanedioic acid C₈H₁₄O₄S 206.23 Sulfanyl, two carboxylic acids 2-Methylpropylsulfanyl on succinic acid
2-[(4-Chlorobenzyl)sulfanyl]-pyrimidine-5-carboxylic acid () C₂₃H₂₀ClF₃N₄S ~526.94 (calculated) Sulfanyl, carboxylic acid, pyrimidine Chlorobenzyl, trifluoromethylphenyl, pyrimidine
Benzilic acid () C₁₄H₁₂O₃ 228.24 Hydroxy, diphenyl, acetic acid Two phenyl groups on hydroxyacetic acid
Ibuprofen () C₁₃H₁₈O₂ 206.20 Carboxylic acid, aryl 4-(2-Methylpropyl)phenyl on propanoic acid

Physicochemical Properties

  • Solubility: The dual carboxylic acid groups in this compound likely enhance aqueous solubility compared to ibuprofen (aryl-propanoic acid) and benzilic acid (bulky aromatic substituents) .
  • Lipophilicity : The isobutylsulfanyl chain may confer moderate lipophilicity, intermediate between ibuprofen’s aryl group and the pyrimidine derivative’s chlorobenzyl/trifluoromethyl substituents .
  • Acidity : The two carboxylic acid groups (pKa ~2-3) make it more acidic than ibuprofen (single carboxylic acid, pKa ~4.5) and benzilic acid (hydroxyacetic acid derivative) .

Metabolic and Stability Considerations

  • Sulfanyl Group Stability : Thioethers are susceptible to oxidative metabolism (e.g., sulfoxidation), which may shorten the half-life of this compound compared to purely alkyl or aryl analogs .
  • Biotransformation : The carboxylic acid groups may undergo conjugation (e.g., glucuronidation), similar to ibuprofen, but the sulfanyl group could introduce unique metabolic pathways .

Biological Activity

Overview

2-[(2-Methylpropyl)sulfanyl]butanedioic acid, also known by its chemical identifier CID 2830878, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C8H14O4S
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 2830878

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. The presence of the sulfanyl group is significant as it can influence redox reactions and enzyme activities, potentially modulating cellular signaling pathways.

  • Antioxidant Activity : The sulfanyl group may confer antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and energy production.

Case Studies and Research Findings

Research on this compound has revealed several interesting findings:

  • A study indicated that compounds with similar structures exhibited anti-inflammatory effects, suggesting that this compound might have similar properties, potentially benefiting conditions characterized by inflammation .
  • Another investigation focused on the compound's role in metabolic regulation, highlighting its potential to influence glucose metabolism and insulin sensitivity. These findings are particularly relevant for understanding its implications in metabolic disorders like diabetes .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundPotential antioxidant and enzyme modulatorCurrent Study
Similar Sulfanyl CompoundsAnti-inflammatory effectsResearch Study on Sulfanyls
Other Dicarboxylic AcidsMetabolic regulationGeneral Literature Review

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